2-(2,5-Dichlorophenyl)-3-methylbutanoic acid
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Overview
Description
2-(2,5-Dichlorophenyl)-3-methylbutanoic acid is an organic compound characterized by the presence of a dichlorophenyl group attached to a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenyl)-3-methylbutanoic acid typically involves the reaction of 2,5-dichlorobenzene with a suitable alkylating agent under controlled conditions. One common method involves the Friedel-Crafts alkylation of 2,5-dichlorobenzene with 3-methylbutanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorophenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3) under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2,5-Dichlorophenyl)-3-methylbutanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichlorophenylacetic acid
- 2,5-Dichlorophenylpropanoic acid
- 2,5-Dichlorophenylbutanoic acid
Uniqueness
2-(2,5-Dichlorophenyl)-3-methylbutanoic acid is unique due to the presence of the 3-methyl group on the butanoic acid moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.
Properties
Molecular Formula |
C11H12Cl2O2 |
---|---|
Molecular Weight |
247.11 g/mol |
IUPAC Name |
2-(2,5-dichlorophenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H12Cl2O2/c1-6(2)10(11(14)15)8-5-7(12)3-4-9(8)13/h3-6,10H,1-2H3,(H,14,15) |
InChI Key |
OWZDHFRSVYAMJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=C(C=CC(=C1)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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